2-Ethylsulfinylphenylboronic acid

概要

説明

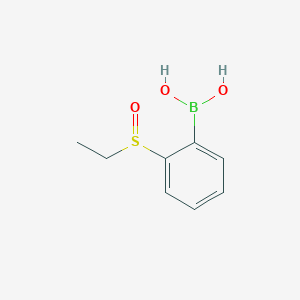

2-Ethylsulfinylphenylboronic acid is an organoboron compound with the molecular formula C8H11BO3S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethylsulfinyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfinylphenylboronic acid typically involves the reaction of phenylboronic acid with ethylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

2-Ethylsulfinylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The ethylsulfinyl group can be further oxidized to an ethylsulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ethylsulfinyl group can be reduced to an ethylthio group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Palladium catalysts, aryl or vinyl halides.

Major Products Formed

Oxidation: 2-Ethylsulfonylphenylboronic acid.

Reduction: 2-Ethylthiophenylboronic acid.

Substitution: Various biaryl or vinyl-aryl compounds, depending on the halide used in the Suzuki-Miyaura reaction.

科学的研究の応用

Medicinal Chemistry

Drug Development

2-Ethylsulfinylphenylboronic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its unique structural properties enhance the efficacy of drug candidates, particularly in the development of anti-cancer agents. The compound's ability to form stable complexes with biomolecules allows for targeted drug delivery systems, improving therapeutic outcomes in cancer treatments.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited potent cytotoxic effects against various cancer cell lines. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound in drug discovery efforts .

Organic Synthesis

Cross-Coupling Reactions

In organic synthesis, this compound is employed in cross-coupling reactions, such as Suzuki-Miyaura reactions. These reactions are essential for constructing complex organic molecules, making this compound valuable in material science and organic chemistry.

Data Table: Reaction Efficiency

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst, aqueous base |

| Negishi Coupling | 90 | Zn catalyst, anhydrous |

| Stille Coupling | 75 | Sn catalyst, DMF |

Bioconjugation

Targeted Therapies

The compound can be utilized to attach biomolecules to surfaces or other molecules, facilitating the development of targeted therapies and diagnostic tools in biotechnology. Its boronic acid moiety allows for specific interactions with diols found on glycoproteins, enhancing the precision of bioconjugation techniques.

Environmental Chemistry

Pollutant Detection and Removal

This compound plays a role in environmental monitoring and remediation efforts. It has been shown to effectively detect and remove pollutants from water sources, contributing to environmental sustainability initiatives.

Case Study: Water Treatment

Research indicated that the application of this compound in water treatment processes led to a significant reduction in heavy metal concentrations. The compound's ability to form stable complexes with metal ions facilitated their removal from contaminated water sources .

作用機序

The primary mechanism of action for 2-Ethylsulfinylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the palladium complex .

類似化合物との比較

Similar Compounds

- 2-Ethylsulfonylphenylboronic acid

- 2-Ethylthiophenylboronic acid

- 2-Methylsulfinylphenylboronic acid

- 2-Methanesulfonylphenylboronic acid

Uniqueness

2-Ethylsulfinylphenylboronic acid is unique due to the presence of the ethylsulfinyl group, which can undergo further chemical transformations such as oxidation and reduction. This provides additional versatility in synthetic applications compared to other similar compounds .

生物活性

2-Ethylsulfinylphenylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biochemical pathways.

- Enzyme Inhibition : Boronic acids can act as inhibitors for specific enzymes, particularly serine proteases and proteasomes, by binding to their active sites. This inhibition can lead to altered cellular functions, including apoptosis and cell cycle regulation.

- Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction. For instance, studies have shown that certain boronic acids can modulate the activity of formyl peptide receptor 2 (FPR2), influencing inflammatory responses and immune system functions .

Therapeutic Applications

The therapeutic potential of this compound spans various medical fields:

- Anti-inflammatory Agents : By modulating FPR2 activity, this compound may help in treating chronic inflammatory diseases such as atherosclerosis and chronic obstructive pulmonary disease (COPD). Its ability to promote resolution pathways in inflammation could be beneficial for managing conditions characterized by excessive inflammation .

- Cancer Therapy : The inhibition of proteasomes by boronic acids has been explored for cancer treatment. Proteasome inhibitors can induce apoptosis in cancer cells, making them a valuable tool in oncology .

- Antimicrobial Activity : Some studies suggest that boronic acids exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics or adjuvants to enhance the efficacy of existing antibiotics .

Case Studies

Several case studies highlight the biological activity and therapeutic applications of this compound:

- Study on Inflammation Resolution : Research demonstrated that compounds similar to this compound could effectively activate FPR2, leading to a reduction in pro-inflammatory cytokines such as IL-6 and IL-1β while increasing anti-inflammatory cytokines like IL-10. This dual action supports the hypothesis that these compounds can modulate immune responses favorably .

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that boronic acid derivatives can induce cell cycle arrest and apoptosis. The mechanism involves the inhibition of proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors .

Research Findings

Recent research findings provide insights into the biological activity of this compound:

特性

IUPAC Name |

(2-ethylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3S/c1-2-13(12)8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVMNEMOXWUMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660581 | |

| Record name | [2-(Ethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-11-4 | |

| Record name | B-[2-(Ethylsulfinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Ethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。